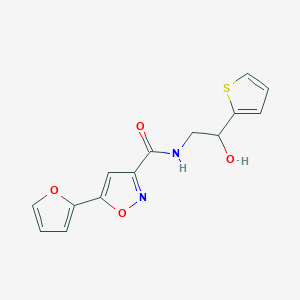

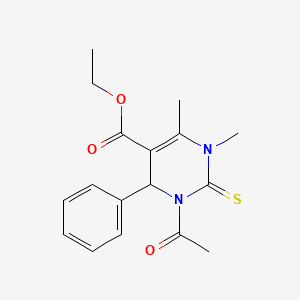

![molecular formula C12H13ClF3N3 B2362780 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride CAS No. 1707714-60-0](/img/structure/B2362780.png)

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride, also known as TFBIM, is a novel synthetic compound with potential applications in the field of medicinal chemistry. It is a trifluoromethylbenzyl derivative of 1H-imidazol-5-ylmethanamine, and has recently been studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Inhibition

This compound is utilized in medicinal chemistry, particularly for its c-Met protein kinase inhibition properties. The c-Met receptor is implicated in various types of cancers, and inhibitors can be potential therapeutic agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development .

Neuropharmacology: GABA A Modulation

Another significant application is in neuropharmacology, where the compound shows activity as a GABA A receptor allosteric modulator . This activity suggests potential for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia. The structural specificity of the compound allows for selective modulation, which is crucial for minimizing side effects .

Polymer Science: Solar Cell Components

In polymer science, this compound’s derivatives are incorporated into polymers used in solar cells . The imidazole ring can act as an electron donor, while the trifluoromethyl group can act as an electron-withdrawing group, balancing charge transfer within the polymer. This balance is essential for efficient energy conversion .

Fluorescent Probes

The compound’s structure is conducive to forming fluorescent probes . These probes can be used in bioimaging to track biological processes in real-time. The trifluoromethyl group can enhance the fluorescence quantum yield, making the probes more effective .

Synthetic Chemistry: Building Blocks

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its imidazole ring is a versatile scaffold that can undergo various chemical reactions to yield a wide range of derivatives with different biological activities .

Analytical Chemistry: Reagent

Lastly, it’s used as a reagent in analytical chemistry for the synthesis of other chemical compounds . The reactivity of the imidazole ring, combined with the trifluoromethyl group, makes it a useful intermediate in the synthesis of various organic molecules .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives have a broad range of chemical and biological properties . They are found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely and would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse .

Propiedades

IUPAC Name |

[3-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNXVDLBWJERS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=C2CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

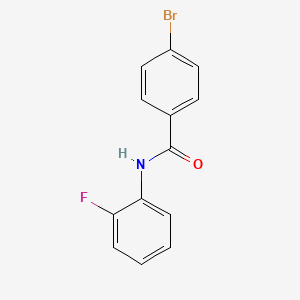

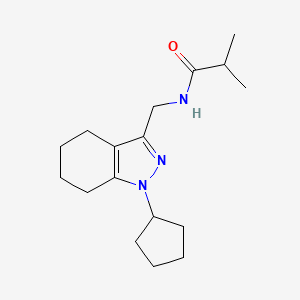

![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

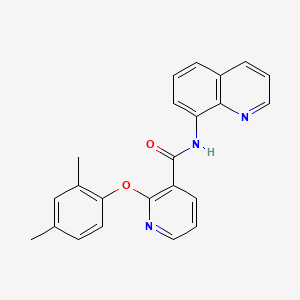

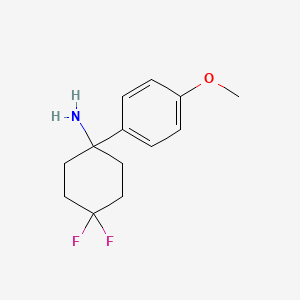

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

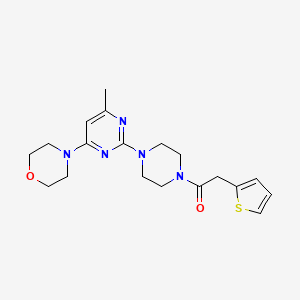

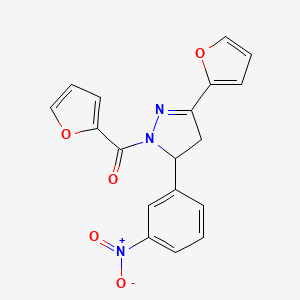

![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)